molecular formula C19H20ClNO2 B2929592 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide CAS No. 1421485-39-3

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide

Cat. No.: B2929592
CAS No.: 1421485-39-3
M. Wt: 329.82
InChI Key: PTAQVBNNKCNKCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C19H20ClNO2 and its molecular weight is 329.82. The purity is usually 95%.
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Scientific Research Applications

Anticancer, Anti-inflammatory, and Analgesic Activities

Research has demonstrated the potential of chemical entities similar to 2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide in the development of new therapeutic agents with anticancer, anti-inflammatory, and analgesic properties. The Leuckart synthetic pathway has been utilized to develop a novel series of acetamide derivatives. Compounds with halogens on the aromatic ring, akin to the chlorophenyl group in the mentioned chemical, have shown favorable outcomes in anticancer and anti-inflammatory activities. Specifically, a compound named N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer, anti-inflammatory, and analgesic activities, suggesting a potential pathway for the development of therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).

Radiosynthesis and Herbicide Safeners

Another area of scientific research involving chloroacetamide compounds focuses on the radiosynthesis of herbicides and safeners. A study on the chloroacetanilide herbicide acetochlor and the dichloroacetamide safener R-29148 provided insights into their metabolism and mode of action. These compounds require high specific activity for studies, and techniques like reductive dehalogenation with tritium gas have been utilized for synthesis, highlighting the relevance of chloroacetamide derivatives in agricultural chemical research (Latli & Casida, 1995).

Metabolic Activation and Carcinogenicity

Chloroacetamide herbicides, sharing structural features with this compound, have been the subject of studies regarding their metabolism and potential carcinogenicity. The complex metabolic activation pathways leading to DNA-reactive products and the comparative metabolism in human and rat liver microsomes shed light on the bioactivation processes and species-specific metabolic differences. This research contributes to understanding the safety and environmental impact of such compounds (Coleman, Linderman, Hodgson, & Rose, 2000).

Properties

IUPAC Name

2-(2-chlorophenyl)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-17-9-5-4-6-14(17)12-18(22)21-13-19(23,16-10-11-16)15-7-2-1-3-8-15/h1-9,16,23H,10-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAQVBNNKCNKCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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